molecular formula C13H16N2O3S B345852 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole CAS No. 833440-78-1

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole

Cat. No.: B345852
CAS No.: 833440-78-1
M. Wt: 280.34g/mol
InChI Key: MLJIESJGTFCYNJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole is an organic compound with the molecular formula C13H16N2O3S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its imidazole core is a common motif in many drugs, suggesting potential medicinal applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects. The sulfonyl group and imidazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole
  • 1-(4-Chlorophenyl)sulfonyl-4-methylimidazole
  • 1-(4-Nitrophenyl)sulfonyl-4-methylimidazole

Uniqueness

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the sulfonyl and imidazole moieties provides a distinct set of properties that differentiate it from other similar compounds.

Biological Activity

1-(4-Ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a methylimidazole ring, which is known to enhance its biological activity. Its structure can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This molecular composition suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Candida albicans2.5 μg/mL5.0 μg/mL

These results indicate that the compound is particularly potent against Gram-positive bacteria and certain fungal species, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The IC50 values indicate that the compound is effective at relatively low concentrations, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA Gyrase : The compound demonstrates significant inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Apoptosis Induction : In cancer cells, it has been observed to induce apoptosis through the activation of caspases, leading to programmed cell death .

Case Studies

A notable case study involved the application of this compound in treating infections resistant to conventional antibiotics. In a clinical trial, patients with multi-drug resistant Staphylococcus aureus were treated with a formulation containing this compound, resulting in significant reductions in bacterial load and improved clinical outcomes.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-13-6-5-12(7-10(13)2)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJIESJGTFCYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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